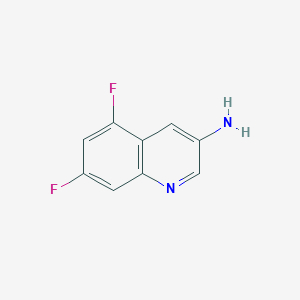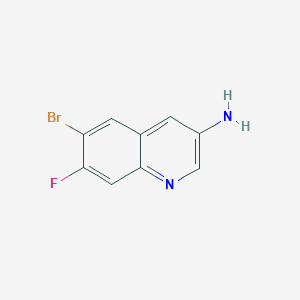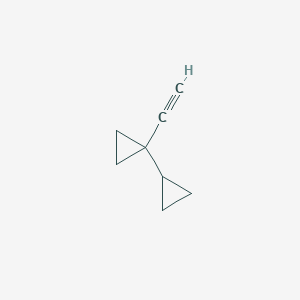
1-Ethynyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C8H10 It consists of two cyclopropane rings connected by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1,1’-bi(cyclopropane) can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cyclopropane . This Grignard reaction is typically carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-1,1’-bi(cyclopropane) are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
1-Ethynyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 1-Ethynyl-1,1’-bi(cyclopropane) exerts its effects depends on the specific reaction or application. In general, the strained ring system of cyclopropane makes it highly reactive, allowing it to participate in various chemical transformations. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and the creation of complex structures.
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1,1’-Bi(cyclopropane): Lacks the ethynyl group, making it less reactive.
Ethynylcyclopropane: Contains only one cyclopropane ring, leading to different reactivity and applications.
Uniqueness: 1-Ethynyl-1,1’-bi(cyclopropane) is unique due to the presence of both the ethynyl group and the two cyclopropane rings. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-cyclopropyl-1-ethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8(5-6-8)7-3-4-7/h1,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHXIWJLMNRPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate](/img/structure/B8051532.png)
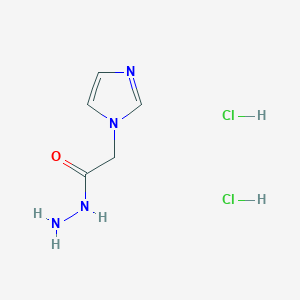
![[cis-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8051536.png)
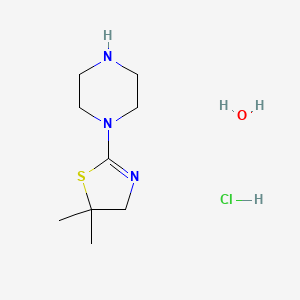
![Tert-butyl 4-[[(4-hydroxyphenyl)-methylcarbamothioyl]amino]piperidine-1-carboxylate](/img/structure/B8051546.png)
![4-[(4Z)-3-tert-butyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051553.png)
![4-[(4Z)-3-(2-methylpropyl)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051555.png)
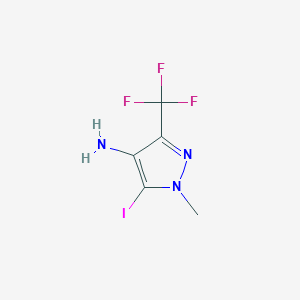
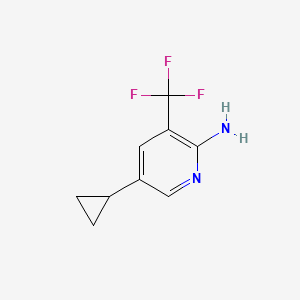
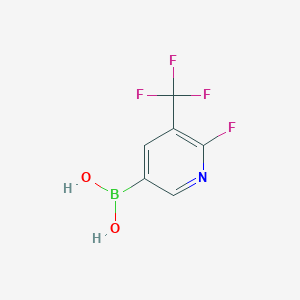
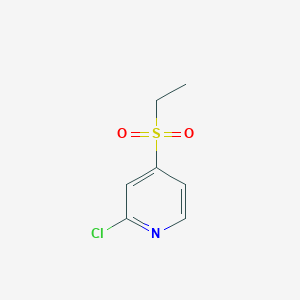
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxypiperidin-3-yl}acetic acid](/img/structure/B8051602.png)
